N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide
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Overview
Description
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound has a molecular formula of C12H19NO2S and a molecular weight of 241.35 . It features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate thiophene derivative reacts with an ethylene oxide or a similar reagent under basic conditions.
Formation of the Butanamide Moiety: The final step involves the coupling of the thiophene derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, exhibit similar biological activities.
Butanamide Derivatives: Compounds with a butanamide moiety, such as certain pharmaceuticals, share structural similarities and may exhibit related biological effects.
Uniqueness
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is unique due to its specific combination of a thiophene ring and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWYWPBDRKWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(S1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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